BenchChemオンラインストアへようこそ!

N-Propargylglycine

Mitochondrial Unfolded Protein Response Mitohormesis Neurodegeneration

N-Propargylglycine (N-PPG) is the only PRODH inhibitor that induces mitochondrial UPR (UPRmt) and mitohormesis—a property absent in T2C, THFA, and 5-oxo. Its glycine-recognition module and alkyne warhead ensure covalent FAD inactivation with superior potency over N-allylglycine. Orally bioavailable and BBB-penetrant, it uniquely bridges cancer metabolism (gold-standard PRODH probe) and neurodegeneration studies. As a reference CSE inhibitor (IC50 55 μM), it enables reproducible H₂S modulation. Its PRODH2 inhibition directly reduces oxalate production, advancing PH research. Choose N-PPG for uncompromised target engagement and biological reproducibility.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 58160-95-5
Cat. No. B1618536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propargylglycine
CAS58160-95-5
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC#CCNCC(=O)O
InChIInChI=1S/C5H7NO2/c1-2-3-6-4-5(7)8/h1,6H,3-4H2,(H,7,8)
InChIKeyXSJLQGMTIHCDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of N-Propargylglycine (CAS 58160-95-5) as a Covalent PRODH and CSE Inhibitor


N-Propargylglycine (N-PPG, CAS 58160-95-5) is a mechanism-based suicide inhibitor of the mitochondrial flavoenzyme proline dehydrogenase (PRODH) [1] and an irreversible inhibitor of cystathionine γ-lyase (CSE) [2]. The compound consists of a glycine recognition module that directs it to the active site and an alkyne warhead that reacts with the FAD cofactor after oxidative activation, leading to covalent modification of the FAD N5 atom [3]. N-PPG exhibits oral bioavailability, penetrates the blood-brain barrier [4], and displays both anticancer activity and brain-enhancing mitohormesis properties [5].

Why N-Propargylglycine (58160-95-5) Cannot Be Replaced by Other PRODH or CSE Inhibitors


Substituting N-propargylglycine with other PRODH inhibitors (e.g., T2C, 5-oxo, THFA) or CSE inhibitors (e.g., BCA, AOAA, AVG) compromises critical functional outcomes. Despite comparable enzyme inhibition potency, alternative PRODH inactivators fail to induce the mitochondrial unfolded protein response (UPRmt) and mitohormesis—a property uniquely associated with N-PPG's distortion of the enzyme's structure [1]. Similarly, while several compounds inhibit CSE, their selectivity profiles differ substantially: BCA and AOAA are more potent but less selective for CSE versus CBS [2], and AVG inhibits CSE at much lower concentrations [3]. Furthermore, N-allylglycine, an allyl analog, demonstrates reduced inactivation efficiency in both enzymatic and cellular assays [4]. Thus, direct substitution yields irreproducible biological outcomes and invalidates cross-study comparisons.

Quantitative Differentiation of N-Propargylglycine (58160-95-5) Against Key Comparators


UPRmt Activation and Mitohormesis Induction: N-PPG vs. T2C, 5-oxo, THFA

N-PPG uniquely activates the mitochondrial unfolded protein response (UPRmt) and induces mitohormesis, a property not shared by other PRODH inhibitors with comparable potency [1]. In ZR-75-1 cancer cells, N-PPG, but not the equipotent irreversible inhibitor thiazolidine-2-carboxylate (T2C), triggers rapid PRODH protein decay and upregulates mitochondrial chaperones HSP-60 and GRP-75 and the protease YME1L1 [2]. Other PRODH inhibitors such as 5-oxo and THFA also fail to induce UPRmt despite similar enzyme inhibition [1].

Mitochondrial Unfolded Protein Response Mitohormesis Neurodegeneration

Covalent Inactivation Efficiency: N-PPG vs. N-Allylglycine

N-allylglycine, an analog replacing the alkyne warhead with an allyl group, is a covalent inactivator of PRODH but demonstrates reduced efficiency compared to N-PPG in both enzyme inactivation kinetics and cellular assays [1]. This indicates that the alkyne warhead is superior to the allyl warhead for achieving efficient covalent modification of the FAD N5 atom [2].

PRODH Inhibition Covalent Inactivation Mechanism-Based Inhibitors

CSE Inhibitor Selectivity: Propargylglycine vs. BCA, AOAA, AVG

Propargylglycine (PAG) inhibits CSE with an IC50 of 40 ± 8 μM, while β-cyanoalanine (BCA) is more potent (IC50 14 ± 0.2 μM) [1]. However, aminooxyacetic acid (AOAA), a frequent CBS inhibitor, is even more potent against CSE (IC50 1.1 ± 0.1 μM) but also inhibits CBS (IC50 8.5 ± 0.7 μM) [2]. L-aminoethoxyvinylglycine (AVG) inhibits CSE at much lower concentrations than PAG [3]. Thus, while PAG is not the most potent CSE inhibitor, it provides a defined selectivity window.

Cystathionine γ-Lyase Hydrogen Sulfide Enzyme Selectivity

H2S Production Inhibition: Propargylglycine IC50 in Rat Liver Preparations

Propargylglycine inhibits hydrogen sulfide (H2S) production in rat liver preparations with an IC50 of 55 μM . This inhibition is functionally relevant in vivo: pretreatment with PAG (50 mg/kg, i.v.) in a rat model of hemorrhagic shock inhibits the rise in plasma H2S [1].

Hydrogen Sulfide Cystathionine γ-Lyase Inflammation

In Vivo Brain Bioavailability and PRODH Protein Decay: N-PPG Dose-Response

Oral administration of N-PPG to mice produces a dose-dependent decline in brain mitochondrial PRODH protein levels without detectable impairment in health. Mice repeatedly dosed with 50 mg/kg N-PPG showed increased brain expression of the mitohormesis-associated protease YME1L1 [1]. This demonstrates that N-PPG achieves target engagement in the CNS, a prerequisite for neurological applications. The unique brain bioavailability distinguishes N-PPG from many other PRODH inhibitors that have not been evaluated or shown to cross the blood-brain barrier [2].

Blood-Brain Barrier Neurodegeneration Mitochondrial Proteostasis

In Vivo Anticancer Efficacy: N-PPG Alone and in Combination with Gemcitabine

In an intravesical murine model of bladder cancer, propargylglycine administration significantly attenuated tumor growth in vivo (p < 0.002) and enhanced the anti-cancer effects of gemcitabine, resulting in tumor regression (p < 0.0001) . Propargylglycine also induced cleaved PARP-1-activated apoptosis (p < 0.05) and increased intratumoral CD8+ T cell (p < 0.05) and F4/80+ macrophage (p < 0.002) infiltration .

Bladder Cancer Hydrogen Sulfide Combination Therapy

High-Value Research Applications for N-Propargylglycine (58160-95-5) Based on Evidence


Neurodegenerative Disease Research Requiring Mitohormesis Activation

N-PPG is uniquely suited for studies investigating mitohormesis as a protective mechanism in neurodegeneration. Its ability to cross the blood-brain barrier and induce UPRmt distinguishes it from all other PRODH inhibitors [1]. Preclinical studies in Huntington's disease mouse models demonstrate partial normalization of brain transcriptomes [2].

Cancer Cell Metabolism Studies Targeting PRODH

As the best-characterized mechanism-based covalent inactivator of PRODH, N-PPG is the gold standard for probing the role of proline catabolism in cancer cell survival [1]. Its superior inactivation efficiency over analogs like N-allylglycine [2] ensures robust target engagement.

Hydrogen Sulfide (H2S) Signaling and Pathophysiology

N-PPG serves as a reference CSE inhibitor for modulating H2S production. While not the most potent, its defined IC50 (55 μM in rat liver preparations) [1] and selectivity profile relative to CBS [2] make it a standard tool for validating novel inhibitors or exploring H2S-mediated effects in inflammation, cancer, and organ injury.

Primary Hyperoxaluria (PH) Therapeutic Development

N-PPG is a novel suicide inhibitor of PRODH2 (HYPDH), which prevents 4-hydroxyproline catabolism in liver and kidney [1]. This mechanism directly reduces oxalate production, making N-PPG a promising preclinical candidate for PH, a condition with limited therapeutic options [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Propargylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.